Pyrimidine, 2-[(difluoromethyl)thio]-
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Overview
Description
Pyrimidine, 2-[(difluoromethyl)thio]-: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct interaction of various 2-halo derivatives with sulfur-containing reagents . Another approach involves [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . For example, the interaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile can lead to the formation of condensed pyrimidine and imidazole fragments .
Industrial Production Methods: Industrial production methods for pyrimidine, 2-[(difluoromethyl)thio]- are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-[(difluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2-[(difluoromethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the design of pesticides and pharmaceutical molecules.
Mechanism of Action
The mechanism of action of pyrimidine, 2-[(difluoromethyl)thio]- is associated with its ability to interact with various molecular targets and pathways. For example, pyrimidine-based compounds can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators like prostaglandin E2 . The difluoromethylthio group can also influence the compound’s ability to form hydrogen bonds and interact with biological targets .
Comparison with Similar Compounds
Thioxopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
Difluoromethylated Compounds: Compounds containing a difluoromethyl group, such as difluoromethylated pyridines.
Uniqueness: Pyrimidine, 2-[(difluoromethyl)thio]- is unique due to the presence of both a difluoromethyl and a thio group at the 2-position of the pyrimidine ring. This combination provides distinct chemical and biological properties, such as enhanced stability and the ability to form specific interactions with biological targets .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2S/c6-4(7)10-5-8-2-1-3-9-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOYZCLRDVGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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